molecular formula C12H8Cl2O5 B14250248 Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate CAS No. 498558-85-3

Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate

Katalognummer: B14250248
CAS-Nummer: 498558-85-3
Molekulargewicht: 303.09 g/mol
InChI-Schlüssel: UKKVRUTXZLLVHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate is a chemical compound with the molecular formula C11H8Cl2O4 It is known for its unique structure, which includes an oxirane (epoxide) ring and two chlorocarbonyl groups attached to a benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate typically involves the reaction of 3,5-dicarbonochloridoylbenzoic acid with oxiran-2-ylmethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3,5-dicarbonochloridoylbenzoic acid+oxiran-2-ylmethanoloxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate\text{3,5-dicarbonochloridoylbenzoic acid} + \text{oxiran-2-ylmethanol} \rightarrow \text{this compound} 3,5-dicarbonochloridoylbenzoic acid+oxiran-2-ylmethanol→oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions.

    Reduction: The chlorocarbonyl groups can be reduced to form corresponding alcohols.

    Substitution: The chlorocarbonyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring may yield diols, while reduction of the chlorocarbonyl groups may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate involves its reactivity with various nucleophiles. The epoxide ring can be opened by nucleophilic attack, leading to the formation of new bonds and products. The chlorocarbonyl groups can also participate in reactions, further expanding the compound’s reactivity profile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oxiran-2-ylmethyl benzoate: Similar structure but lacks the chlorocarbonyl groups.

    Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate: Contains multiple epoxide groups and is used in similar applications.

Eigenschaften

CAS-Nummer

498558-85-3

Molekularformel

C12H8Cl2O5

Molekulargewicht

303.09 g/mol

IUPAC-Name

oxiran-2-ylmethyl 3,5-dicarbonochloridoylbenzoate

InChI

InChI=1S/C12H8Cl2O5/c13-10(15)6-1-7(11(14)16)3-8(2-6)12(17)19-5-9-4-18-9/h1-3,9H,4-5H2

InChI-Schlüssel

UKKVRUTXZLLVHR-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COC(=O)C2=CC(=CC(=C2)C(=O)Cl)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.